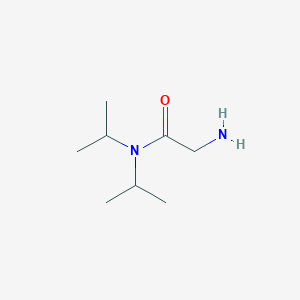

2-amino-N,N-bis(propan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-N,N-di(propan-2-yl)acetamide |

InChI |

InChI=1S/C8H18N2O/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,5,9H2,1-4H3 |

InChI Key |

HKAUDMQLCMYFTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Amino N,n Bis Propan 2 Yl Acetamide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

The definitive structural elucidation of "2-amino-N,N-bis(propan-2-yl)acetamide" and its derivatives is critically dependent on the application of a suite of advanced spectroscopic and analytical techniques. These methods provide complementary information, allowing for a comprehensive characterization of the molecule's atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the mapping of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the protons of the amino (NH₂), methylene (B1212753) (CH₂), methine (CH), and methyl (CH₃) groups.

Amino (NH₂) Protons: A broad singlet is anticipated for the two protons of the primary amine group. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methylene (CH₂) Protons: The two protons on the carbon adjacent to the carbonyl group are expected to appear as a singlet.

Methine (CH) Protons: The two methine protons of the isopropyl groups are chemically equivalent and are expected to produce a septet due to coupling with the six neighboring methyl protons on each isopropyl group.

Methyl (CH₃) Protons: The twelve protons of the four methyl groups are also chemically equivalent and should appear as a doublet, coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, four distinct signals are predicted:

Carbonyl (C=O) Carbon: This signal is expected to appear in the downfield region, characteristic of amide carbonyl carbons.

Methylene (CH₂) Carbon: The carbon of the CH₂ group adjacent to the amino group will have a specific chemical shift.

Methine (CH) Carbon: The two equivalent methine carbons of the isopropyl groups will produce a single signal.

Methyl (CH₃) Carbon: The four equivalent methyl carbons of the isopropyl groups will give rise to a single signal in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Please note: These are predicted values based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.

| Assignment | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

| -CH ₃ | Doublet | ~20-22 ppm |

| -C H(CH₃)₂ | Septet | ~46-50 ppm |

| -C H₂- | Singlet | ~45-55 ppm |

| -C =O | - | ~170-175 ppm |

| -NH ₂ | Broad Singlet | - |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, a strong correlation would be observed between the methine (CH) proton signal (septet) and the methyl (CH₃) proton signal (doublet) of the isopropyl groups, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the septet in the ¹H spectrum would correlate with the methine carbon signal in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy Analysis of Amide Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying characteristic functional groups. uobasrah.edu.iq For this compound, these techniques are essential for confirming the presence of the amide and amino functionalities.

The key vibrational modes for this molecule include:

N-H Stretching: The primary amine (NH₂) group will exhibit two characteristic stretching vibrations, an asymmetric and a symmetric stretch, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the region of 1630-1680 cm⁻¹. Its position is sensitive to the molecular environment and hydrogen bonding.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the amide is typically found in the 1400-1430 cm⁻¹ region.

Predicted IR and Raman Vibrational Frequencies for this compound

Please note: These are predicted frequency ranges. Actual values can be influenced by the physical state of the sample and intermolecular interactions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to Strong (IR) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong (IR), Medium (Raman) |

| N-H Bend | 1590 - 1650 | Medium to Strong (IR) |

| C-N Stretch | 1400 - 1430 | Medium |

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molar mass: 158.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 158. Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atoms and the carbonyl group.

Common fragmentation pathways for N,N-dialkyl acetamides include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. Loss of a methyl group from one of the isopropyl substituents would result in a fragment ion.

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a γ-hydrogen on a sufficiently long alkyl chain, it is a common fragmentation pathway for larger carbonyl compounds.

Cleavage of the Amide Bond: Scission of the bond between the carbonyl carbon and the diisopropylamino nitrogen can also occur.

A characteristic and often abundant fragment in the mass spectra of N,N-diisopropyl amides is the diisopropylaminium ion or fragments resulting from cleavage at the isopropyl groups.

Predicted Key Fragments in the Mass Spectrum of this compound

Please note: The relative abundance of these fragments can vary depending on the ionization technique used.

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion |

| 143 | [C₇H₁₅N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 100 | [C₆H₁₄N]⁺ | Diisopropylaminium ion |

| 58 | [C₃H₈N]⁺ | Isopropylaminium ion |

| 44 | [C₂H₆N]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information on:

Molecular Conformation: The preferred conformation of the diisopropylamino group and the acetamide (B32628) backbone in the solid state.

Intermolecular Interactions: The nature and geometry of intermolecular hydrogen bonds, particularly involving the primary amine (NH₂) group and the amide carbonyl (C=O) group. These interactions govern the crystal packing and influence the physical properties of the compound.

Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations and data from related structures.

While no published crystal structure for this compound is currently available in open-access databases, analysis of a related compound, N,N-diisopropyl(p-phenylphenyl)glyoxylamide, reveals that the diisopropylamide moiety can adopt a conformation where the two isopropyl groups are oriented to minimize steric hindrance. nih.gov In a potential crystal structure of the title compound, it is expected that the molecules would be linked into chains or more complex networks via N-H···O=C hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of amides is a subject of significant academic and industrial interest, primarily due to the fundamental role of the amide bond in the structure of peptides, proteins, and various synthetic polymers. The electronic and steric properties of the substituents on both the carbonyl carbon and the nitrogen atom profoundly influence the rotational barriers around the amide C-N bond and the geometry of the nitrogen center. This section delves into the specific conformational and stereochemical aspects of this compound, focusing on the rotational characteristics of its amide bond and the pyramidalization at the amide nitrogen.

The rotation around the carbon-nitrogen (C-N) bond in amides is a well-documented phenomenon characterized by a significant energy barrier. This restricted rotation is a consequence of the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. azom.comnanalysis.com This resonance stabilization leads to a planar or near-planar arrangement of the atoms involved in the amide group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamics of amide bond rotation. azom.comnanalysis.com For N,N-disubstituted amides, if the two substituents on the nitrogen are identical, they can become magnetically non-equivalent due to the high rotational barrier, leading to distinct signals in the NMR spectrum at lower temperatures. As the temperature increases, the rate of rotation around the C-N bond increases, and if the thermal energy is sufficient to overcome the rotational barrier, the two signals will coalesce into a single, time-averaged signal.

The rotational barrier in this compound is expected to be influenced by both steric and electronic factors. The bulky isopropyl groups on the nitrogen atom are likely to introduce significant steric hindrance, which could potentially raise the energy of the planar ground state and the transition state for rotation. The precise effect on the rotational barrier would depend on the relative steric clashes in both states. Electronically, the amino group at the α-position could influence the electron density at the carbonyl carbon and, consequently, the degree of C-N double bond character, although this effect is likely to be modest.

Table 1: Representative Rotational Energy Barriers for Selected Amides

| Compound | Method | Solvent | Rotational Barrier (kJ/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| N,N-diethylacetamide | NMR | Not Specified | 71.0 | ~17.0 |

| N,N-dipropylacetamide | NMR | Not Specified | 71.4 | ~17.1 |

| N,N-bis(2-hydroxyethyl)acetamide | NMR | CD₃SOCD₃ | 75.6 ± 0.2 | ~18.1 |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Dynamic NMR | Not Specified | Not Specified | 16.4 |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Dynamic NMR | Not Specified | Not Specified | 12.4 |

This table presents data for analogous compounds to provide context for the expected rotational barrier in this compound. Data for the target compound is not available in the cited literature.

While the classic model of the amide bond assumes a planar sp²-hybridized nitrogen atom, it is now understood that the amide nitrogen can exhibit a certain degree of pyramidalization, meaning it deviates from planarity. mdpi.com This phenomenon is particularly relevant in strained ring systems and in cases where electronic or steric factors favor a more sp³-like character for the nitrogen. d-nb.infonih.gov The degree of pyramidalization can have significant consequences for the chemical reactivity and conformational properties of the amide.

Pyramidalization of the amide nitrogen can reduce the resonance stabilization of the amide bond by decreasing the overlap between the nitrogen lone pair orbital and the carbonyl π-system. mdpi.com This, in turn, can lead to a lower rotational barrier around the C-N bond. nih.govchemrxiv.org The geometry of the nitrogen atom in amides can be influenced by factors such as substitution with electronegative atoms or incorporation into rigid bicyclic systems. mdpi.com

For this compound, the presence of two bulky isopropyl groups on the nitrogen atom could potentially induce some degree of pyramidalization to alleviate steric strain. However, without specific structural data from X-ray crystallography or high-level computational studies, the extent of this pyramidalization remains speculative. Computational studies on other amides have shown that in the transition state for C-N bond rotation, the nitrogen atom becomes significantly pyramidalized. nih.gov

In the context of peptides, N–H/N interactions have been shown to induce substantial pyramidalization at the amide nitrogen. chemrxiv.orgresearchgate.net While this compound is a tertiary amide and lacks an N-H bond for such interactions, the principles of steric and electronic effects on nitrogen geometry are still applicable. A detailed computational analysis would be required to quantify the degree of pyramidalization in the ground state and its impact on the conformational energy landscape of this molecule.

Computational and Theoretical Chemistry Studies of 2 Amino N,n Bis Propan 2 Yl Acetamide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insights into the molecule's reactivity. The charge distribution, often visualized through electrostatic potential maps, indicates the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions.

Stability and Energetic Profiles of Conformations

The presence of rotatable bonds in 2-amino-N,N-bis(propan-2-yl)acetamide suggests the existence of multiple conformations. Computational studies would be necessary to determine the relative stabilities and energetic profiles of these conformers, identifying the most stable (lowest energy) spatial arrangement of the atoms.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. These simulations could provide a detailed picture of the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a key role in elucidating the intricate details of chemical reaction mechanisms.

Transition State Analysis in Amidation Reactions

Amidation reactions are fundamental in organic chemistry. Computational modeling can be used to identify the transition state structures and calculate the activation energies for the formation of this compound, providing a deeper understanding of the reaction kinetics.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the pathway and rate of a chemical reaction. Computational models that incorporate solvent effects, either explicitly or implicitly, are essential for accurately predicting the behavior of this compound in different reaction media.

In Silico Approaches for Structure-Reactivity and Structure-Function Relationships

In modern chemical research, computational methods play a crucial role in predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery. In silico approaches, which utilize computer simulations, are particularly valuable for establishing relationships between a molecule's structure and its reactivity or function. These methods are often faster and more cost-effective than traditional laboratory experiments.

For the compound this compound, these computational studies can provide deep insights into its chemical properties. By analyzing its electronic and steric features, researchers can predict how it will behave in various chemical environments. This is especially important for understanding its potential applications and for designing related molecules with tailored properties. Quantitative Structure-Reactivity Relationship (QSRR) models are a key tool in this endeavor, offering a systematic way to correlate molecular structure with chemical reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a specialized area of computational chemistry focused on creating mathematical models that link the structural features of a molecule to its reactivity. researchgate.netresearchgate.net These models are built on the principle that the chemical reactivity of a compound is determined by its molecular structure. By quantifying specific structural properties, known as molecular descriptors, it is possible to predict reactivity for new or untested compounds. nih.gov

A typical QSRR study involves several key steps:

Dataset Selection: A series of structurally related compounds is chosen, for which the reactivity has been experimentally measured. For this compound, this would involve synthesizing a set of derivatives with slight modifications to the parent structure.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be categorized as constitutional, topological, geometric, or electronic, and they collectively provide a detailed numerical profile of each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is rigorously tested to ensure its reliability. This is often done using an external set of compounds that were not used in the model's development.

For this compound, a QSRR study could be designed to predict its reactivity in a specific chemical transformation, such as N-alkylation or amide hydrolysis. The insights gained from such a study would be invaluable for understanding its chemical stability and for optimizing its use in various synthetic applications.

To illustrate the application of QSRR to the study of this compound and its derivatives, a hypothetical dataset has been generated. This dataset includes a series of related compounds and a selection of commonly used molecular descriptors. The reactivity of these compounds is represented by a hypothetical reaction rate constant (k), which could be determined experimentally.

The following table presents the hypothetical data for this QSRR study. The molecular descriptors included are:

Molecular Weight (MW): A measure of the total mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's lipophilicity.

Topological Polar Surface Area (TPSA): A measure of the surface area of the molecule that is polar, which is important for understanding intermolecular interactions.

HOMO (Highest Occupied Molecular Orbital) Energy: The energy of the highest energy electrons in the molecule, which is related to its ability to donate electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the lowest energy empty state in the molecule, which is related to its ability to accept electrons in a reaction.

By analyzing this data, a QSRR model could be developed to predict the reaction rate constant for other, similar compounds. This would allow researchers to identify molecules with desired reactivity profiles without the need for extensive experimental work.

Interactive Data Table: Hypothetical QSRR Data for this compound and Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | HOMO (eV) | LUMO (eV) | Reaction Rate Constant (k) |

| This compound | 158.25 | 1.2 | 49.3 | -9.5 | 2.1 | 1.0 |

| 2-amino-N-ethyl-N-(propan-2-yl)acetamide | 144.22 | 0.8 | 49.3 | -9.4 | 2.2 | 1.5 |

| 2-amino-N,N-diethylacetamide | 130.2 | 0.5 | 49.3 | -9.3 | 2.3 | 2.0 |

| 2-(methylamino)-N,N-bis(propan-2-yl)acetamide | 172.28 | 1.5 | 37.3 | -9.2 | 2.0 | 0.8 |

| 2-amino-N,N-dibutylacetamide | 186.31 | 2.3 | 49.3 | -9.3 | 2.4 | 1.2 |

This table provides a simplified example of the type of data that would be used in a QSRR study. In practice, a much larger number of descriptors would be calculated and analyzed to develop a robust and accurate predictive model.

Structure Reactivity and Structure Function Relationships in 2 Amino N,n Bis Propan 2 Yl Acetamide Derivatives

Impact of Substituent Effects on Amide Reactivity Profiles

The reactivity of the amide bond in 2-amino-N,N-bis(propan-2-yl)acetamide is significantly modulated by the substituents on both the nitrogen atom and the α-carbon. These substituents exert a combination of electronic and steric effects that influence the electron density distribution and accessibility of the carbonyl group, thereby dictating the amide's susceptibility to nucleophilic attack and other chemical transformations.

The N,N-bis(propan-2-yl) group, also known as the diisopropylamino group, plays a pivotal role in defining the reactivity of the acetamide (B32628) moiety.

Electronic Influences: The two isopropyl groups are electron-donating through induction. This inductive effect increases the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is more available for delocalization into the carbonyl group's π-system. This enhanced resonance stabilization of the amide bond makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.

Steric Influences: The bulky nature of the two isopropyl groups creates significant steric hindrance around the nitrogen atom and the carbonyl group. wikipedia.orgresearchgate.net This steric bulk physically obstructs the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates. fastercapital.com This effect is particularly pronounced in reactions that proceed through a tetrahedral intermediate, where the steric crowding is further exacerbated. The steric hindrance can also influence the preferred conformation of the molecule, potentially affecting the alignment of orbitals necessary for certain reactions.

A comparative analysis of the hydrolysis rates of various N-substituted amides illustrates the impact of steric hindrance. While primary amides are more readily hydrolyzed, tertiary amides, especially those with bulky substituents like the diisopropylamino group, are notoriously difficult to cleave under basic conditions. umich.eduarkat-usa.orgresearchgate.net

| Amide Structure | Relative Rate of Alkaline Hydrolysis | Predominant Influencing Factor |

| Primary Amide (e.g., Acetamide) | High | Minimal steric hindrance |

| Secondary Amide (e.g., N-methylacetamide) | Moderate | Moderate steric hindrance |

| Tertiary Amide (e.g., N,N-dimethylacetamide) | Low | Increased steric hindrance |

| N,N-diisopropylacetamide | Very Low | Significant steric hindrance |

This interactive data table is based on established general trends in amide hydrolysis.

The presence of an amino group at the α-position introduces another layer of complexity to the reactivity of the acetamide.

Furthermore, the α-amino group can engage in hydrogen bonding, either intramolecularly with the amide carbonyl oxygen or intermolecularly with solvent molecules or other reactants. Such interactions can influence the conformation of the molecule and the solvation of the transition state, thereby affecting reaction kinetics. In the context of metal-catalyzed reactions, the α-amino group can act as a chelating ligand in conjunction with the amide carbonyl oxygen, influencing the regioselectivity and stereoselectivity of transformations. acs.org

Correlation between Structural Features and Chemical Transformation Pathways

The specific structural attributes of this compound derivatives directly influence their preferred chemical transformation pathways.

The steric bulk of the N,N-diisopropyl group generally disfavors bimolecular nucleophilic substitution reactions at the carbonyl carbon. Instead, reactions that can circumvent this steric hindrance are more likely to occur. For example, under strongly basic conditions, deprotonation at the α-carbon to form an enolate may be a competing pathway, leading to subsequent alkylation or condensation reactions.

The presence of the α-amino group opens up possibilities for specific intramolecular reactions. For instance, derivatives with appropriate leaving groups on the nitrogen or at the γ- or δ-positions could undergo intramolecular cyclization to form various heterocyclic structures. The interplay between the α-amino group and the amide can also be exploited in multi-component reactions to build molecular complexity.

Theoretical Frameworks for Predicting and Rationalizing Reactivity Trends

Computational chemistry provides powerful tools to predict and rationalize the reactivity trends observed in this compound derivatives.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the geometric and electronic properties of the molecule. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density. For example, the degree of pyramidalization at the amide nitrogen and the C-N bond rotation barrier can be calculated to quantify the steric strain and its impact on amide resonance.

Transition state theory combined with quantum mechanical calculations can be used to model reaction pathways and determine activation energies. This allows for a quantitative comparison of the feasibility of different potential reactions, such as hydrolysis versus enolate formation. Natural Bond Orbital (NBO) analysis can be used to quantify the electronic interactions, such as the delocalization of the nitrogen lone pair into the carbonyl π* orbital, providing a quantitative measure of resonance stabilization.

Advanced Applications of 2 Amino N,n Bis Propan 2 Yl Acetamide in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Organic Synthesis

The bifunctional nature of 2-amino-N,N-bis(propan-2-yl)acetamide makes it a versatile building block for the synthesis of more complex molecules. The primary amino group can act as a nucleophile or be transformed into various other functional groups, while the sterically hindered N,N-diisopropylamide moiety can direct reactions or provide stability.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. nih.gov this compound can serve as a precursor to a variety of heterocyclic systems. The primary amino group can participate in cyclization reactions with suitable electrophiles to form five, six, or seven-membered rings. For instance, reaction with β-dicarbonyl compounds could potentially lead to the formation of substituted pyrimidines or diazepines. Similarly, condensation with α,β-unsaturated ketones could yield dihydropyridinones. nih.gov

The general strategy involves the initial reaction of the primary amine followed by an intramolecular cyclization. The N,N-diisopropylamide group, being generally unreactive under these conditions, would remain as a substituent on the resulting heterocyclic ring, influencing its solubility and biological activity.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocycle |

| 1,3-Diketone | Substituted Pyrimidine |

| β-Ketoester | Substituted Pyrimidinone |

| α,β-Unsaturated Ketone | Substituted Dihydropyridinone |

| Phthalic Anhydride (B1165640) | Phthalimide Derivative |

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. N-substituted glycine (B1666218) derivatives are a well-established class of building blocks for the synthesis of peptoids, a major class of peptidomimetics. While this compound is not a direct N-substituted glycine, its structural similarity to a protected glycine amide suggests its potential utility in this field.

The primary amino group can be acylated to introduce side-chain diversity, and the resulting building block could be incorporated into oligomeric structures. The N,N-diisopropylamide could serve as a C-terminal mimic or as a non-natural amino acid residue that imparts specific conformational constraints or resistance to enzymatic degradation. The steric bulk of the isopropyl groups could also be exploited to create specific three-dimensional structures in the resulting oligomers.

Applications in Polymer Chemistry and Advanced Functional Materials

The functional groups present in this compound allow for its potential incorporation into polymeric structures. The primary amino group can be used as a site for polymerization or for grafting onto existing polymer backbones. For example, it could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess pendant N,N-diisopropylacetamide groups, which would influence the material's properties, such as solubility, thermal stability, and mechanical strength.

Furthermore, polymers derived from amino acids and their derivatives have been explored for various biomedical applications, including drug delivery. nih.gov Polymers incorporating the this compound motif could potentially be designed to have specific biological activities or to act as carriers for therapeutic agents. nih.gov

Development of Novel Reagents and Catalysts featuring the this compound Motif

The structure of this compound is reminiscent of chiral ligands and organocatalysts derived from amino acids. The primary amine can be functionalized to create a bidentate or tridentate ligand capable of coordinating to metal centers. The steric hindrance provided by the N,N-diisopropyl groups could create a specific chiral environment around the metal, potentially leading to high enantioselectivity in catalytic reactions.

Amino acid amide derivatives have been successfully employed as organocatalysts in various asymmetric transformations. mdpi.com By analogy, derivatives of this compound could be developed as novel organocatalysts. For instance, the primary amine could be converted into a thiourea or a squaramide, which are known to be effective hydrogen-bond donors in asymmetric catalysis. The N,N-diisopropylamide moiety would provide a sterically demanding framework that could influence the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Catalyst Scaffolds from this compound

| Catalyst Type | Potential Functionalization | Target Reactions |

| Metal Ligand | Coordination to transition metals (e.g., Pd, Ru, Cu) | Asymmetric hydrogenation, cross-coupling |

| Organocatalyst | Conversion to thiourea, squaramide, or secondary amine | Michael addition, aldol (B89426) reaction, Mannich reaction |

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for N,N-Disubstituted Acetamides

The chemical industry is increasingly focusing on green and sustainable practices to minimize environmental impact. researchgate.net This shift is driving research into innovative methods for the synthesis of N,N-disubstituted acetamides that are more environmentally friendly and economically viable.

One promising area is the use of biocatalysts. For instance, whole cells of Candida parapsilosis ATCC 7330 have been successfully used for the biocatalytic preparation of various substituted N-phenylacetamides under mild conditions, achieving high conversions and yields. rsc.org This enzymatic approach avoids the use of harsh reagents and solvents typically associated with traditional chemical syntheses.

Microwave-assisted synthesis is another green technique that is gaining traction. researchgate.net This method often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.net The direct condensation of non-activated carboxylic acids and amines under microwave irradiation can reduce waste and by-products, aligning with the principles of green chemistry. researchgate.net

Furthermore, the development of novel, reusable catalysts is a key focus. For example, a water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water. researchgate.net The ability to recover and reuse the catalyst multiple times enhances the sustainability of the process. researchgate.net Similarly, zinc-based heterogeneous catalysts are being explored for sustainable and eco-friendly protocols for the synthesis of related nitrogen-containing compounds. rsc.org

These green and sustainable approaches are not only environmentally beneficial but also offer potential economic advantages through reduced energy consumption, less waste generation, and the use of renewable resources.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

In the context of drug discovery, AI and ML algorithms are used for a wide range of applications, including:

Structure-based and ligand-based virtual screening nih.gov

Toxicity prediction nih.gov

Pharmacophore modeling nih.gov

Quantitative structure-activity relationship (QSAR) analysis nih.gov

These technologies can help in designing novel N,N-disubstituted acetamides with desired biological activities while minimizing potential adverse effects.

Furthermore, AI is being developed to not only predict the products of a reaction but also to elucidate the underlying reaction mechanisms. chosun.com Next-generation AI, such as "FlowER," can predict the entire process of a chemical reaction, including the formation of byproducts and impurities. chosun.com This capability is particularly valuable in the pharmaceutical industry, where understanding and controlling impurity profiles is critical for drug safety. chosun.com

The integration of AI and ML into chemical research is expected to accelerate the discovery and development of new molecules like 2-amino-N,N-bis(propan-2-yl)acetamide, making the process more efficient and cost-effective.

Exploration of Novel Reactivity and Transformation Pathways for this compound

While the fundamental reactivity of the amide bond is well-established, ongoing research seeks to uncover novel transformations and expand the synthetic utility of N,N-disubstituted acetamides. The amide group is generally stable and unreactive, but its reactivity can be modulated by various activation methods. nih.gov

One area of exploration is the development of new catalytic systems that can facilitate the cleavage and formation of the robust C-N bond in amides under milder conditions. For example, aluminum(III)-based catalysts have been shown to promote the transamidation of tertiary carboxamides with secondary amines. acs.org Understanding the mechanism of such reactions can lead to the design of more efficient catalysts for amide bond transformations.

The functional groups present in this compound, namely the primary amine and the tertiary amide, offer multiple sites for chemical modification. The primary amino group can undergo a variety of reactions, such as alkylation, acylation, and condensation with carbonyl compounds, to generate a diverse range of derivatives. The amide functionality, although less reactive, can participate in reactions such as reduction to the corresponding amine or hydrolysis under acidic or basic conditions. libretexts.org

Future research will likely focus on developing selective transformations that target one functional group in the presence of the other. This could involve the use of protecting groups or the development of highly chemoselective reagents and catalysts. The exploration of photochemical and electrochemical methods may also open up new avenues for the transformation of this and related compounds.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of chemical reactions involving amides.

Computational chemistry , particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. rsc.orgnih.gov DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. rsc.orgresearchgate.net For example, computational studies have been used to investigate the mechanism of amide bond formation and the deaminative hydrogenation of amides. rsc.orgresearchgate.net These theoretical investigations provide a detailed picture of the electronic and steric factors that govern the reactivity of amides.

Advanced spectroscopic techniques are also playing a vital role in mechanistic studies. Time-resolved spectroscopy can be used to monitor the formation and decay of transient species, providing direct evidence for proposed reaction intermediates. In situ spectroscopic methods, such as ReactIR and process NMR, allow for the real-time monitoring of reaction progress, providing valuable kinetic data.

The combination of computational modeling and experimental data from advanced spectroscopic techniques provides a powerful approach for gaining a deep and comprehensive understanding of the reaction mechanisms of N,N-disubstituted acetamides. This knowledge is essential for the rational design of more efficient and selective synthetic processes.

Data Tables

Table 1: Innovations in Green and Sustainable Synthetic Methodologies for N,N-Disubstituted Acetamides

| Methodology | Key Features | Advantages | Reference(s) |

| Biocatalysis | Use of enzymes or whole cells (e.g., Candida parapsilosis) | Mild reaction conditions, high selectivity, environmentally friendly | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Shorter reaction times, higher yields, increased purity | researchgate.net |

| Reusable Catalysts | Use of catalysts that can be recovered and reused (e.g., porphyrazinato copper(II), zinc-based catalysts) | Reduced waste, cost-effective, sustainable | researchgate.netrsc.org |

Table 2: Integration of Artificial Intelligence and Machine Learning in Chemical Research

| Application | Description | Impact | Reference(s) |

| Reaction Prediction | ML models trained on large datasets to predict reaction outcomes | Speeds up discovery, reduces trial-and-error | technologynetworks.comeurekalert.org |

| Compound Design | AI algorithms for virtual screening and property prediction | Design of novel molecules with desired properties | nih.gov |

| Mechanistic Elucidation | AI that can predict the entire reaction pathway, including byproducts | Deeper understanding of reaction mechanisms, improved process control | chosun.com |

Q & A

Q. What synthetic routes are recommended for 2-amino-N,N-bis(propan-2-yl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A three-step approach is often employed for analogous acetamides: (1) substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF at 60–80°C), (2) reduction with iron powder in acidic media (HCl/EtOH, 50°C), and (3) condensation with cyanoacetic acid using condensing agents like HATU or EDCI . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd for coupling steps), and temperature gradients (monitored via DSC). Yield improvements (>80%) are achieved by quenching side reactions through pH control (pH 6–7) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Purity >98% is typical for research-grade material .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify amine protons (δ 1.8–2.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm). FT-IR confirms amide C=O stretches (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: 187.1684) validates molecular weight .

Q. What safety precautions are advised given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

- Acute Exposure : In case of skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model reaction pathways (e.g., nucleophilic acyl substitution). Focus on LUMO energy of the amide group to predict electrophilic sites .

- Molecular Docking : AutoDock Vina screens interactions with enzymes (e.g., proteases) to identify potential bioactivity. Target binding pockets with ΔG < −7 kcal/mol indicate strong affinity .

Q. What strategies resolve contradictions in catalytic efficiency data across studies?

- Methodological Answer :

- Controlled Variables : Replicate experiments with standardized solvents (e.g., anhydrous DMF vs. wet DMSO), catalyst batches (e.g., Pd/C from same supplier), and inert atmospheres (N₂ vs. Ar) .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare rate constants (k) under varying pH (4–9) and temperature (25–70°C). Discrepancies >20% suggest unaccounted side reactions .

Q. How to design derivatives to enhance biological activity while maintaining stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the isopropyl groups with bulkier tert-butyl moieties to improve lipophilicity (logP >2.5) and blood-brain barrier penetration .

- Stability Testing : Incubate derivatives in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via LC-MS; derivatives with <5% degradation are prioritized .

- Click Chemistry : Introduce triazole rings via CuAAC reactions to enhance hydrogen bonding with biological targets .

Data Contradiction Analysis

| Contradiction | Resolution Strategy | Key Evidence |

|---|---|---|

| Variable yields in condensation steps | Standardize solvent drying (3Å molecular sieves) and pre-activate condensing agents | |

| Discrepant NMR shifts | Use deuterated solvents consistently (DMSO-d₆ vs. CDCl₃) and calibrate spectrometers | |

| Inconsistent bioassay results | Validate cell lines (e.g., HEK293 vs. HeLa) and use internal controls (e.g., cisplatin) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.